![molecular formula C9H15F3N2 B14024033 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a trifluoromethyl group attached to an octahydro-2H-pyrido[1,2-a]pyrazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine can be achieved through several methods. One approach involves the cyclization of diamino alcohols with bromo- or chloroamides . Another method includes a one-pot synthesis involving a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrido[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine involves its interaction with molecular targets such as receptors and enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-2H-pyrido[1,2-a]pyrazine: Lacks the trifluoromethyl group but shares the core structure.
Pyrrolopyrazine Derivatives: Contain similar nitrogen-containing heterocyclic structures.
Uniqueness
The presence of the trifluoromethyl group in 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it a unique and valuable molecule for research and development .
Propriétés
Formule moléculaire |
C9H15F3N2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)8-6-14-4-2-1-3-7(14)5-13-8/h7-8,13H,1-6H2 |
Clé InChI |
FXXQFVDRTIOIPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CC(NCC2C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


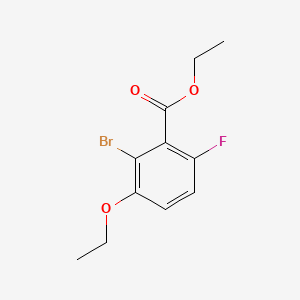
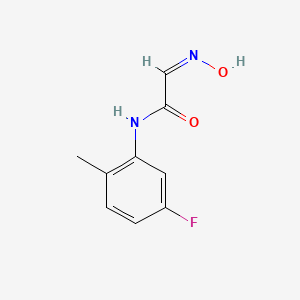

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
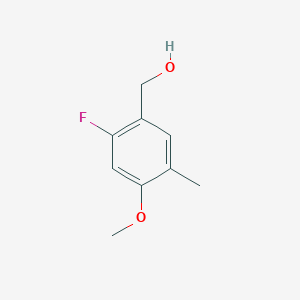

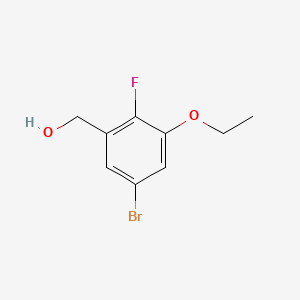
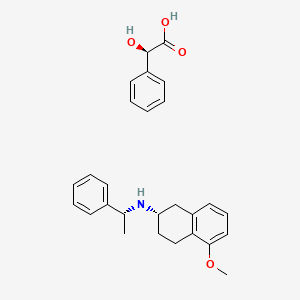

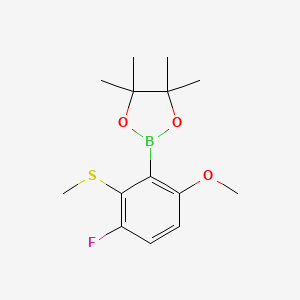

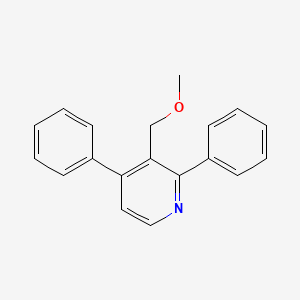
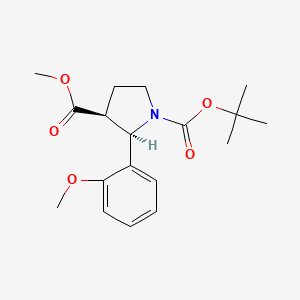
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
